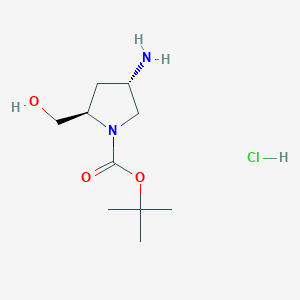![molecular formula C9H4ClF5O B6343525 2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98% CAS No. 914637-11-9](/img/structure/B6343525.png)
2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride, or 2-CFAF, is a chemical compound with the molecular formula C8H5ClF4O. It is an organofluorine compound, containing a fluorine atom bonded to a carbon atom. 2-CFAF is a colorless liquid and has a boiling point of 107°C. It is used in scientific research, such as in the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
The trifluoromethyl group is a common feature in many pharmaceutical compounds due to its ability to enhance the biological activity and metabolic stability of drugs . The presence of fluorine atoms can significantly affect a drug’s distribution within the body, its affinity for biological targets, and its overall pharmacokinetics. For instance, the trifluoromethyl group can be used to increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
Environmental Chemistry
The study of the environmental fate of fluorinated compounds is an important aspect of environmental chemistry. Researchers can use 2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride to investigate the degradation pathways and persistence of fluorinated pollutants in the environment.
Each of these applications leverages the unique chemical properties of the trifluoromethyl group and the reactive acetyl fluoride moiety, demonstrating the versatility of this compound in scientific research. It’s important to note that safety precautions should be taken when handling this compound due to its reactivity and potential for producing hazardous decomposition products .
Propiedades
IUPAC Name |
2-chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5O/c10-8(12,7(11)16)5-1-3-6(4-2-5)9(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWTFZJTYBGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)F)(F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)









![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)


